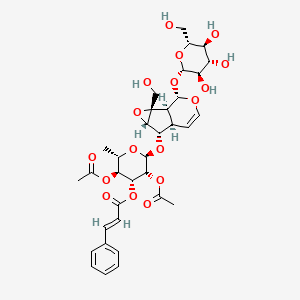

Scropolioside D

Description

Properties

Molecular Formula |

C34H42O17 |

|---|---|

Molecular Weight |

722.7 g/mol |

IUPAC Name |

[(2S,3R,4R,5S,6S)-3,5-diacetyloxy-2-[[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl]oxy]-6-methyloxan-4-yl] (E)-3-phenylprop-2-enoate |

InChI |

InChI=1S/C34H42O17/c1-15-26(45-16(2)37)28(48-21(39)10-9-18-7-5-4-6-8-18)29(46-17(3)38)33(44-15)49-27-19-11-12-43-31(22(19)34(14-36)30(27)51-34)50-32-25(42)24(41)23(40)20(13-35)47-32/h4-12,15,19-20,22-33,35-36,40-42H,13-14H2,1-3H3/b10-9+/t15-,19+,20+,22+,23+,24-,25+,26-,27-,28+,29+,30-,31-,32-,33-,34+/m0/s1 |

InChI Key |

XTDOKCBBQODVJW-LTDPXCIYSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)OC(=O)C)OC(=O)C=CC6=CC=CC=C6)OC(=O)C |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]3C=CO[C@H]([C@@H]3[C@@]4([C@H]2O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC(=O)C)OC(=O)/C=C/C6=CC=CC=C6)OC(=O)C |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)OC(=O)C)OC(=O)C=CC6=CC=CC=C6)OC(=O)C |

Synonyms |

6-O-((2'',4''-di-O-acetyl-3''-O-trans-cinnamoyl)-alpha-L-rhamnopyranosyl)catalpol scropolioside D scropoloside-D2 |

Origin of Product |

United States |

Foundational & Exploratory

The Biosynthesis of Scropolioside D in Scrophularia: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the current understanding of the biosynthesis of Scropolioside D, a complex iridoid glycoside found in various species of the genus Scrophularia. Iridoids from this genus, including this compound, have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory, hepatoprotective, and anti-diabetic properties.[1][2] This document details the proposed biosynthetic pathway, presents available quantitative data, outlines key experimental protocols for pathway elucidation, and provides visual representations of the biochemical processes.

Introduction to this compound and Iridoid Biosynthesis

This compound is an acylated iridoid glycoside characterized by a catalpol core, which is glycosylated with a rhamnosyl moiety and further acylated with acetyl and trans-cinnamoyl groups.[3][4][5] The biosynthesis of such complex natural products is a multi-step process involving a series of enzymatic reactions that build upon a core iridoid skeleton.

The general iridoid biosynthetic pathway is initiated from the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are products of the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways.[3][4] These precursors are condensed to form geranyl pyrophosphate (GPP), the entry point into monoterpenoid biosynthesis. A series of cyclization and oxidation reactions then leads to the formation of the characteristic iridoid cyclopentanopyran skeleton.

The Hypothesized Biosynthetic Pathway of this compound

While the complete biosynthetic pathway of this compound in Scrophularia has not been fully elucidated through direct enzymatic characterization, a putative pathway can be constructed based on the known general iridoid biosynthesis and studies on related compounds in the Scrophulariaceae family. The proposed pathway can be divided into two main stages: the formation of the catalpol core and the subsequent decoration steps.

Stage 1: Biosynthesis of the Catalpol Core

This initial stage is relatively well-established in several plant species and is presumed to be conserved in Scrophularia.

-

Geranyl Pyrophosphate (GPP) to 8-oxogeranial: GPP is hydrolyzed to geraniol, which then undergoes a series of oxidation steps to yield 8-oxogeranial.

-

Cyclization to Iridotrial: 8-oxogeranial is cyclized by an iridoid synthase (IS) to form iridotrial.

-

Formation of Loganic Acid: Iridotrial is oxidized to produce 7-deoxyloganic acid, which is then hydroxylated to form loganic acid.

-

Conversion to Loganin: Loganic acid is methylated by an O-methyltransferase to yield loganin.

-

Hydroxylation and Glycosylation to form 7-deoxyloganin: A series of enzymatic steps, including glycosylation, leads to the formation of 7-deoxyloganin.

-

Formation of Geniposidic Acid and Aucubin: Further enzymatic modifications convert 7-deoxyloganin into geniposidic acid and then into aucubin.

-

Synthesis of Catalpol: Aucubin is hydroxylated to form catalpol, a key intermediate in the biosynthesis of many iridoid glycosides in Scrophularia.

Stage 2: Decoration of the Catalpol Core to form this compound (Hypothesized)

The subsequent steps involve the sequential addition of a rhamnose sugar and acyl groups. These steps are catalyzed by specific glycosyltransferases (GTs) and acyltransferases (ATs). While the specific enzymes in Scrophularia have not been identified, studies in the related genus Neopicrorhiza suggest the involvement of UDP-glycosyltransferases and BAHD acyltransferases.

-

Rhamnosylation of Catalpol: A UDP-rhamnose dependent glycosyltransferase (UGT) transfers a rhamnosyl group to the C6-hydroxyl of catalpol, forming 6-O-α-L-rhamnopyranosylcatalpol.

-

Acylation of the Rhamnosyl Moiety: A series of acyltransferase reactions are proposed to occur:

-

An acetyl-CoA dependent acetyltransferase adds an acetyl group to the 2''-hydroxyl position of the rhamnose.

-

Another acetyl-CoA dependent acetyltransferase adds an acetyl group to the 4''-hydroxyl position of the rhamnose.

-

A cinnamoyl-CoA dependent acyltransferase adds a trans-cinnamoyl group to the 3''-hydroxyl position of the rhamnose, yielding the final product, this compound.

-

The following diagram illustrates the hypothesized biosynthetic pathway of this compound.

Caption: Hypothesized biosynthetic pathway of this compound from Geranyl Pyrophosphate.

Quantitative Data

Currently, there is a lack of specific quantitative data, such as enzyme kinetic parameters (Kcat, Km) for the enzymes involved in the final decoration steps of this compound biosynthesis in Scrophularia. However, studies on the regulation of iridoid biosynthesis in Scrophularia ningpoensis provide some insights into the expression of pathway genes under different conditions. For instance, the expression of iridoid biosynthesis genes is influenced by temperature, with moderate warming enhancing their expression.[6] The histone methyltransferase gene SnSDG8 has been identified as a key regulator in this process.[6]

The following table summarizes the types of quantitative data that are needed to fully characterize the pathway and provides hypothetical examples.

| Parameter | Enzyme | Substrate | Value (Hypothetical) | Significance |

| Km | Catalpol-6-O-rhamnosyltransferase | Catalpol | 50 µM | Substrate affinity of the glycosyltransferase. |

| Kcat | Catalpol-6-O-rhamnosyltransferase | Catalpol | 10 s⁻¹ | Catalytic turnover rate of the glycosyltransferase. |

| Relative Gene Expression | Putative Acetyltransferase 1 | - | 5-fold increase at 25°C vs 15°C | Indicates transcriptional regulation of the acylation step by temperature. |

| Metabolite Concentration | This compound | - | 2.5 mg/g dry weight in leaves | Provides a baseline for production levels in different tissues. |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments that would be necessary.

Identification of Candidate Genes

A common and effective approach to identify candidate genes for a biosynthetic pathway is through transcriptomics.

Experimental Workflow:

-

Plant Material: Collect different tissues (e.g., leaves, stems, roots) of a Scrophularia species known to produce high levels of this compound. It is also beneficial to include tissues from plants grown under different conditions (e.g., varying temperatures) to identify co-regulated genes.

-

RNA Extraction and Sequencing: Extract total RNA from the collected tissues and perform high-throughput RNA sequencing (RNA-seq).

-

Transcriptome Assembly and Annotation: Assemble the transcriptome de novo or by mapping to a reference genome if available. Annotate the transcripts by comparing them against public databases (e.g., NCBI, UniProt) to identify putative functions.

-

Differential Gene Expression Analysis: Identify genes that are differentially expressed between tissues with high and low this compound content.

-

Co-expression Network Analysis: Perform a weighted gene co-expression network analysis (WGCNA) to identify modules of co-expressed genes. Genes within the same module as known iridoid biosynthesis genes are strong candidates for involvement in the pathway.

Caption: Workflow for the identification of candidate genes in this compound biosynthesis.

Functional Characterization of Candidate Enzymes

Once candidate genes are identified, their enzymatic function needs to be confirmed. This is typically achieved through heterologous expression and in vitro enzyme assays.

Experimental Protocol:

-

Gene Cloning and Vector Construction: Amplify the full-length coding sequences of the candidate genes from cDNA and clone them into an appropriate expression vector (e.g., pET vectors for E. coli or pYES vectors for yeast).

-

Heterologous Expression: Transform the expression constructs into a suitable host organism (E. coli or Saccharomyces cerevisiae are commonly used). Induce protein expression under optimized conditions (e.g., temperature, inducer concentration).

-

Protein Purification: Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

In Vitro Enzyme Assays:

-

Glycosyltransferase Assay:

-

Reaction Mixture: Prepare a reaction mixture containing the purified enzyme, the acceptor substrate (catalpol), the sugar donor (UDP-rhamnose), and a suitable buffer.

-

Incubation: Incubate the reaction at an optimal temperature for a defined period.

-

Product Detection: Stop the reaction and analyze the products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of 6-O-α-L-rhamnopyranosylcatalpol.

-

-

Acyltransferase Assay:

-

Reaction Mixture: Prepare a reaction mixture containing the purified enzyme, the acceptor substrate (the product from the previous step), the acyl donor (acetyl-CoA or cinnamoyl-CoA), and a suitable buffer.

-

Incubation and Detection: Follow the same incubation and detection procedure as for the glycosyltransferase assay to identify the acylated products.

-

-

-

Kinetic Analysis: Determine the kinetic parameters (Km and Kcat) of the characterized enzymes by varying the substrate concentrations and measuring the initial reaction velocities.

References

- 1. Chemical Characterization and Anti-HIV-1 Activity Assessment of Iridoids and Flavonols from Scrophularia trifoliata [mdpi.com]

- 2. Heterologous Metabolic Pathways: Strategies for Optimal Expression in Eukaryotic Hosts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Integrative analysis of metabolite and transcriptome reveals the biosynthetic pathway and candidate genes for iridoid glycoside biosynthesis in Neopicrorhiza scrophulariiflora (Pennell) D.Y.Hong - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Integrative analysis of metabolite and transcriptome reveals the biosynthetic pathway and candidate genes for iridoid glycoside biosynthesis in Neopicrorhiza scrophulariiflora (Pennell) D.Y.Hong - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Integrative analysis of metabolite and transcriptome reveals the biosynthetic pathway and candidate genes for iridoid glycoside biosynthesis in Neopicrorhiza scrophulariiflora (Pennell) D.Y.Hong [frontiersin.org]

- 6. researchgate.net [researchgate.net]

In Vitro Antioxidant Potential of Scropolioside D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scropolioside D, an iridoid glycoside, has been identified as a compound with significant biological activity. While research has primarily focused on its anti-inflammatory and antidiabetic properties, its potential as an antioxidant remains an area of growing interest.[1][2] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases.[3] This technical guide provides a comprehensive overview of the current understanding of this compound's potential antioxidant activity, detailed experimental protocols for its evaluation, and insights into related signaling pathways.

Quantitative Data on Antioxidant Activity

Currently, there is a notable lack of publicly available quantitative data from standardized in vitro antioxidant assays specifically for isolated this compound. While studies on extracts from plants of the Scrophularia genus, known to contain this compound, have shown antioxidant effects, the precise contribution of this compound to this activity has not been delineated. This presents a significant research opportunity to characterize the antioxidant profile of this promising natural compound.

To facilitate future research in this area, the following table outlines the key parameters that should be determined to quantify the in vitro antioxidant potential of this compound.

Table 1: Key Quantitative Parameters for In Vitro Antioxidant Activity of this compound

| Assay Type | Key Parameter | Unit of Measurement | Purpose |

| DPPH Radical Scavenging Assay | IC50 | µg/mL or µM | Concentration required to scavenge 50% of DPPH free radicals. |

| ABTS Radical Scavenging Assay | TEAC (Trolox Equivalent Antioxidant Capacity) | µmol TE/g or mM TE | Antioxidant capacity relative to the standard antioxidant, Trolox. |

| FRAP (Ferric Reducing Antioxidant Power) Assay | FRAP Value | µmol Fe(II)/g or mM Fe(II) | Measures the ability of the compound to reduce ferric ions to ferrous ions. |

| Cellular Antioxidant Activity (CAA) Assay | CAA Value | µmol QE/g | Quantifies antioxidant activity within a cellular model, accounting for bioavailability. |

Experimental Protocols

Detailed and standardized protocols are crucial for generating reproducible and comparable data. The following sections provide in-depth methodologies for the most common in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare a series of dilutions of this compound and the positive control in methanol.

-

In a 96-well plate, add a specific volume of the this compound dilutions or control to a defined volume of the DPPH solution.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), which is generated by the oxidation of ABTS. The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance.

Materials:

-

This compound

-

ABTS

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or ethanol

-

Trolox (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare the ABTS radical cation solution by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

-

Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of this compound and the positive control.

-

Add a small volume of the this compound dilutions or control to a larger volume of the diluted ABTS•+ solution in a 96-well plate.

-

Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and determine the TEAC value by comparing the results to a standard curve prepared with Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance.

Materials:

-

This compound

-

TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine)

-

Ferric chloride (FeCl₃)

-

Acetate buffer (pH 3.6)

-

Ferrous sulfate (FeSO₄) or Trolox (standard)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution.

-

Warm the FRAP reagent to 37°C.

-

Prepare a series of dilutions of this compound and the standard.

-

Add a small volume of the this compound dilutions or standard to the FRAP reagent in a 96-well plate.

-

Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes).

-

Measure the absorbance at 593 nm.

-

Calculate the FRAP value by comparing the absorbance change to a standard curve prepared with FeSO₄ or Trolox.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment. It utilizes a fluorescent probe that becomes oxidized in the presence of ROS, and the ability of an antioxidant to prevent this oxidation is quantified.[4][5][6][7][8]

Materials:

-

Human hepatocarcinoma (HepG2) cells or other suitable cell line

-

Cell culture medium and supplements

-

Dichlorodihydrofluorescein diacetate (DCFH-DA) probe

-

AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) or another ROS generator

-

Quercetin (positive control)

-

96-well black-walled, clear-bottom cell culture plates

-

Fluorescence microplate reader

Procedure:

-

Seed HepG2 cells in a 96-well plate and grow to confluence.

-

Wash the cells with a suitable buffer.

-

Treat the cells with various concentrations of this compound or quercetin along with the DCFH-DA probe for a specific incubation period (e.g., 1 hour).

-

Wash the cells to remove the compounds and excess probe.

-

Add the ROS generator (e.g., AAPH) to induce oxidative stress.

-

Measure the fluorescence intensity over time using a fluorescence microplate reader.

-

Calculate the CAA value by determining the area under the curve of fluorescence versus time and comparing it to the control and quercetin standard.

Visualizations: Workflows and Signaling Pathways

To aid in the conceptualization of the experimental processes and potential mechanisms of action, the following diagrams are provided.

Caption: Experimental workflow for assessing the in vitro antioxidant potential of this compound.

While direct evidence for this compound's interaction with specific signaling pathways in the context of oxidative stress is lacking, its known anti-inflammatory activity provides a strong rationale for investigating its effects on the NF-κB pathway.[1] The NF-κB signaling cascade is a key regulator of inflammation and is intricately linked with oxidative stress.[3][9][10][11][12] ROS can act as signaling molecules that activate NF-κB, leading to the transcription of pro-inflammatory genes. Conversely, chronic activation of NF-κB can contribute to sustained oxidative stress.

Caption: Hypothesized interaction of this compound with the NF-κB signaling pathway in the context of oxidative stress.

Conclusion and Future Directions

This compound presents a compelling candidate for further investigation as a natural antioxidant. Although direct quantitative data on its in vitro antioxidant capacity is currently unavailable, its established anti-inflammatory and antidiabetic activities suggest a potential role in mitigating oxidative stress. The detailed experimental protocols provided in this guide offer a standardized framework for researchers to elucidate the antioxidant profile of this compound. Future research should focus on:

-

Quantitative Assessment: Performing DPPH, ABTS, FRAP, and cellular antioxidant assays to determine the IC50, TEAC, FRAP, and CAA values of purified this compound.

-

Mechanism of Action: Investigating the direct radical scavenging properties and the potential modulatory effects of this compound on key signaling pathways involved in oxidative stress, such as the NF-κB and Nrf2 pathways.

-

In Vivo Studies: Progressing to well-designed animal models to evaluate the in vivo antioxidant efficacy and therapeutic potential of this compound in diseases associated with oxidative stress.

By systematically addressing these research gaps, the scientific community can fully uncover the therapeutic potential of this compound as a valuable natural antioxidant for the pharmaceutical and nutraceutical industries.

References

- 1. Scropolioside B Inhibits IL-1β and Cytokines Expression through NF-κB and Inflammasome NLRP3 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Scropolioside-D2 and harpagoside-B: two new iridoid glycosides from Scrophularia deserti and their antidiabetic and antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NF-κB in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]

- 5. kamiyabiomedical.com [kamiyabiomedical.com]

- 6. cellbiolabs.com [cellbiolabs.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. content.abcam.com [content.abcam.com]

- 9. oxfordbiomed.com [oxfordbiomed.com]

- 10. NF-κB in Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. frontierspartnerships.org [frontierspartnerships.org]

- 12. spandidos-publications.com [spandidos-publications.com]

Unveiling the Antidiabetic Potential of Scropolioside D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scropolioside D, an iridoid glycoside, has emerged as a compound of interest in the field of diabetology. Early studies have indicated its potential as an antidiabetic agent, warranting a deeper investigation into its efficacy, mechanism of action, and therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of this compound's antidiabetic properties, consolidating available data, outlining experimental methodologies, and proposing potential signaling pathways involved in its mode of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antidiabetic therapies.

Quantitative Data on Antidiabetic Efficacy

The primary in vivo evidence for the antidiabetic activity of this compound comes from studies on alloxan-induced diabetic rats. The following table summarizes the key quantitative findings from this research.

| Compound | Dosage | Animal Model | Time Point | Blood Glucose Reduction (%) | Reference |

| This compound | 10 mg/kg | Alloxan-induced diabetic rats | 1 hour | 31.5% | Ahmed et al., 2003 |

| This compound | 10 mg/kg | Alloxan-induced diabetic rats | 2 hours | 34.0% | Ahmed et al., 2003 |

Experimental Protocols

The following section details a standard protocol for evaluating the in vivo antidiabetic activity of compounds like this compound, based on the methodologies used in relevant studies.

In Vivo Antidiabetic Activity Assay in Alloxan-Induced Diabetic Rats

1. Animal Model:

-

Species: Wistar or Sprague-Dawley rats

-

Weight: 180-220 g

-

Acclimatization: Animals are housed in standard laboratory conditions for at least one week prior to the experiment, with free access to a standard pellet diet and water.

2. Induction of Diabetes:

-

A single intraperitoneal (i.p.) injection of alloxan monohydrate (150 mg/kg body weight), freshly dissolved in sterile normal saline, is administered to induce diabetes.

-

Animals are provided with a 5% glucose solution for 24 hours after alloxan injection to prevent initial drug-induced hypoglycemic shock.

-

Diabetes is confirmed after 72 hours by measuring fasting blood glucose levels. Rats with a blood glucose level above 200 mg/dL are considered diabetic and selected for the study.

3. Experimental Groups:

-

Group I (Normal Control): Healthy rats receiving the vehicle only.

-

Group II (Diabetic Control): Diabetic rats receiving the vehicle only.

-

Group III (Test Group): Diabetic rats treated with this compound (e.g., 10 mg/kg, orally or i.p.).

-

Group IV (Standard Drug Control): Diabetic rats treated with a standard antidiabetic drug (e.g., Glibenclamide, 10 mg/kg, orally).

4. Treatment and Sample Collection:

-

The test compound, standard drug, or vehicle is administered to the respective groups.

-

Blood samples are collected from the tail vein at specified time intervals (e.g., 0, 1, 2, 4, and 6 hours) after treatment.

5. Blood Glucose Analysis:

-

Blood glucose levels are measured using a calibrated glucometer.

-

The percentage reduction in blood glucose is calculated using the following formula: % Reduction = [(Initial Glucose Level - Final Glucose Level) / Initial Glucose Level] x 100

6. Statistical Analysis:

-

Data are expressed as mean ± standard error of the mean (SEM).

-

Statistical significance is determined using appropriate tests, such as one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test). A p-value of <0.05 is generally considered statistically significant.

Experimental workflow for in vivo antidiabetic assay.

Proposed Signaling Pathway for Antidiabetic Action

While the precise molecular mechanism of this compound has not been definitively elucidated, based on studies of other iridoid glycosides with antidiabetic properties, a plausible mechanism involves the activation of the PI3K/Akt signaling pathway . This pathway is a central regulator of glucose metabolism and insulin sensitivity.

Activation of the PI3K/Akt pathway by this compound could lead to several downstream effects that contribute to its antidiabetic activity:

-

Increased GLUT4 Translocation: The PI3K/Akt pathway is known to promote the translocation of the glucose transporter type 4 (GLUT4) from intracellular vesicles to the plasma membrane in insulin-sensitive tissues like skeletal muscle and adipose tissue. This increases the uptake of glucose from the bloodstream into these cells, thereby lowering blood glucose levels.

-

Inhibition of Gluconeogenesis: The Akt kinase can phosphorylate and inactivate key enzymes involved in hepatic gluconeogenesis (the production of glucose in the liver), such as glycogen synthase kinase 3 (GSK3). This would reduce the endogenous production of glucose, further contributing to the hypoglycemic effect.

-

Enhanced Glycogen Synthesis: By activating glycogen synthase, the PI3K/Akt pathway can promote the conversion of glucose into glycogen for storage in the liver and muscles.

Another potential, and not mutually exclusive, mechanism is the inhibition of α-glucosidase . This enzyme, located in the brush border of the small intestine, is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of α-glucosidase would delay carbohydrate digestion and absorption, leading to a reduction in postprandial hyperglycemia.

The following diagram illustrates the proposed signaling pathway for the antidiabetic action of this compound.

Proposed signaling pathway of this compound.

The available evidence suggests that this compound possesses significant antidiabetic properties, as demonstrated by its ability to lower blood glucose levels in a preclinical model of diabetes. The proposed mechanism of action, involving the activation of the PI3K/Akt signaling pathway and potential inhibition of α-glucosidase, provides a solid foundation for further investigation.

Future research should focus on:

-

Elucidating the precise molecular targets of this compound and confirming its interaction with the proposed signaling pathways.

-

Conducting dose-response studies to determine the optimal therapeutic window and assess potential toxicity.

-

Evaluating the long-term efficacy and safety of this compound in chronic models of diabetes.

-

Investigating the potential for synergistic effects with existing antidiabetic drugs.

A thorough exploration of these areas will be crucial in determining the translational potential of this compound as a novel therapeutic agent for the management of diabetes mellitus.

Scropolioside D and the NF-κB Signaling Pathway: A Technical Examination

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence detailing the specific mechanisms of Scropolioside D in the modulation of the NF-κB signaling pathway is limited in publicly available scientific literature. This guide synthesizes the known anti-inflammatory properties of this compound with detailed mechanistic data from closely related compounds, primarily Scropolioside A and B, to infer its potential role. This information is intended for research and drug development professionals and should be interpreted as a theoretical framework to guide future investigation.

Executive Summary

Chronic inflammation is a critical factor in the onset and progression of numerous diseases. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a pivotal regulator of the inflammatory response, making it a key target for therapeutic intervention. Iridoid glycosides, such as this compound, have demonstrated significant anti-inflammatory and antidiabetic activities[1][2]. While the precise molecular interactions of this compound with the NF-κB pathway are yet to be fully elucidated, studies on its analogs, particularly Scropolioside B, provide a strong basis for its potential mechanism of action. This document outlines the putative role of this compound in modulating NF-κB signaling, supported by quantitative data and experimental protocols derived from research on closely related scropoliosides.

The NF-κB Signaling Pathway: A Primer

The NF-κB family of transcription factors are central orchestrators of inflammatory and immune responses. In an unstimulated state, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, tagging it for ubiquitination and subsequent proteasomal degradation. This releases the NF-κB dimer (commonly p65/p50) to translocate to the nucleus, where it binds to specific DNA sequences to initiate the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Postulated Mechanism of Action of this compound on NF-κB Signaling

Based on evidence from Scropolioside A and B, this compound is likely to exert its anti-inflammatory effects by intervening at key points within the NF-κB signaling cascade. The primary proposed mechanism is the inhibition of NF-κB activation, thereby preventing its nuclear translocation and the subsequent transcription of pro-inflammatory mediators.

Inhibition of NF-κB Activation

Studies on Scropolioside B have demonstrated a dose-dependent inhibition of TNF-α-induced NF-κB activation[2][3]. This suggests that scropoliosides can prevent the downstream signaling events that lead to the release of NF-κB from its inhibitory complex.

Downregulation of Pro-inflammatory Gene Expression

By inhibiting NF-κB, this compound is predicted to suppress the expression of NF-κB target genes. Research on Scropolioside A has shown that it modifies the expression of both iNOS and COX-2[2]. These enzymes are responsible for the production of nitric oxide and prostaglandins, respectively, which are key mediators of inflammation.

Quantitative Data on Scropolioside Activity

The following tables summarize the quantitative data on the anti-inflammatory effects of scropoliosides, primarily Scropolioside B, which serves as a proxy for the potential activity of this compound.

| Compound | Assay | Cell Line | Inducer | IC50 Value | Reference |

| Scropolioside B | NF-κB Luciferase Reporter Assay | HEK293 | TNF-α (100 ng/mL) | 1.02 µmol/L | [2][3] |

Table 1: Inhibitory Concentration of Scropolioside B on NF-κB Activation

| Compound | Target Gene/Protein | Cell Line | Inducer | Effect | Reference |

| Scropolioside A | iNOS Expression | RAW 264.7 Macrophages | - | Modified Expression | [2] |

| Scropolioside A | COX-2 Expression | RAW 264.7 Macrophages | - | Modified Expression | [2] |

| Scropolioside B | TNF-α Expression | THP-1 | LPS or Palmitic Acid | Blocked Increase | [2] |

| Scropolioside B | IL-1β Expression | THP-1 | LPS or Palmitic Acid | Blocked Increase | [2] |

| Scropolioside B | IL-32 Expression | THP-1 | LPS or Palmitic Acid | Blocked Expression | [2] |

Table 2: Effect of Scropoliosides on Pro-inflammatory Gene and Protein Expression

Visualizing the Molecular Interactions

The following diagrams, generated using Graphviz, illustrate the NF-κB signaling pathway and the proposed points of intervention by this compound, based on data from its analogs.

Caption: Putative mechanism of this compound on the NF-κB signaling pathway.

Caption: Experimental workflow for NF-κB luciferase reporter assay.

Key Experimental Protocols

The following are detailed methodologies for key experiments used to assess the impact of scropoliosides on the NF-κB pathway. These protocols can serve as a template for investigating this compound.

NF-κB Luciferase Reporter Gene Assay

This assay is a standard method to quantify the transcriptional activity of NF-κB.

-

Cell Line: Human Embryonic Kidney (HEK) 293 cells are commonly used due to their high transfection efficiency.

-

Transfection:

-

Seed HEK293 cells in a 96-well plate at a suitable density.

-

Transfect the cells with a luciferase reporter plasmid containing NF-κB binding sites in its promoter region. A control plasmid (e.g., a plasmid with a minimal promoter) should be used in parallel.

-

-

Treatment:

-

After 24 hours of transfection, replace the medium.

-

Pre-treat the cells with varying concentrations of this compound (e.g., 0.01 to 100 µM) or vehicle control for 1 hour.

-

Stimulate the cells with a pro-inflammatory agent, such as TNF-α (e.g., 100 ng/mL), for 6-8 hours to induce NF-κB activation.

-

-

Measurement:

-

Lyse the cells using a suitable lysis buffer.

-

Add a luciferase substrate to the cell lysate.

-

Measure the luminescence using a luminometer.

-

-

Analysis:

-

Normalize the luciferase activity to a co-transfected internal control (e.g., Renilla luciferase) or to total protein concentration.

-

Calculate the percentage of NF-κB inhibition for each concentration of this compound relative to the stimulated vehicle control.

-

Determine the IC50 value from the dose-response curve.

-

Western Blot for NF-κB p65 Nuclear Translocation

This technique is used to visualize and quantify the amount of NF-κB p65 subunit that has translocated to the nucleus.

-

Cell Line: A relevant cell line, such as RAW 264.7 macrophages or THP-1 monocytes, is appropriate.

-

Treatment:

-

Seed cells in a 6-well plate.

-

Pre-treat with this compound or vehicle for 1 hour.

-

Stimulate with an inducer like LPS (e.g., 1 µg/mL) for a short period (e.g., 30-60 minutes).

-

-

Nuclear and Cytoplasmic Fractionation:

-

Harvest the cells and perform subcellular fractionation to separate the nuclear and cytoplasmic proteins using a commercially available kit or standard laboratory protocols.

-

-

Western Blotting:

-

Determine the protein concentration of each fraction.

-

Separate equal amounts of protein from the nuclear and cytoplasmic fractions by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and then incubate with a primary antibody specific for the NF-κB p65 subunit.

-

Use antibodies against a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH) to verify the purity of the fractions.

-

Incubate with a suitable secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Analysis:

-

Quantify the band intensities using densitometry software.

-

Compare the levels of nuclear p65 in this compound-treated cells to the stimulated vehicle control.

-

Real-Time Quantitative PCR (RT-qPCR) for Pro-inflammatory Gene Expression

RT-qPCR is used to measure the mRNA levels of NF-κB target genes.

-

Cell Line: RAW 264.7 or THP-1 cells.

-

Treatment:

-

Seed cells and pre-treat with this compound or vehicle.

-

Stimulate with LPS (e.g., 1 µg/mL) for a suitable time to induce gene expression (e.g., 4-6 hours).

-

-

RNA Extraction and cDNA Synthesis:

-

Isolate total RNA from the cells using a commercial kit.

-

Synthesize complementary DNA (cDNA) from the RNA using a reverse transcriptase enzyme.

-

-

RT-qPCR:

-

Perform qPCR using primers specific for the target genes (e.g., iNOS, COX-2, TNF-α, IL-1β) and a housekeeping gene for normalization (e.g., GAPDH, β-actin).

-

Use a SYBR Green or probe-based detection method.

-

-

Analysis:

-

Calculate the relative gene expression using the ΔΔCt method.

-

Compare the fold change in gene expression in this compound-treated cells to the stimulated vehicle control.

-

Conclusion and Future Directions

While direct evidence is still emerging, the available data on scropolioside analogs strongly suggest that this compound possesses the potential to be a potent modulator of the NF-κB signaling pathway. Its likely mechanism of action involves the inhibition of NF-κB activation, leading to a downstream reduction in the expression of key pro-inflammatory genes.

For drug development professionals and researchers, the following steps are recommended:

-

Direct Mechanistic Studies: Conduct luciferase reporter assays, Western blotting for p65 translocation and IκBα phosphorylation, and RT-qPCR for target gene expression using this compound to confirm its direct effects on the NF-κB pathway.

-

Upstream Target Identification: Investigate the interaction of this compound with upstream components of the pathway, such as the IKK complex, to pinpoint its precise molecular target.

-

In Vivo Validation: Utilize animal models of inflammation to validate the anti-inflammatory efficacy of this compound and correlate it with the modulation of the NF-κB pathway in vivo.

The exploration of this compound's role in NF-κB modulation presents a promising avenue for the development of novel anti-inflammatory therapeutics. The protocols and data presented in this guide provide a solid foundation for initiating such investigations.

References

- 1. Scropolioside-D2 and harpagoside-B: two new iridoid glycosides from Scrophularia deserti and their antidiabetic and antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Scropolioside B Inhibits IL-1β and Cytokines Expression through NF-κB and Inflammasome NLRP3 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Scropolioside B inhibits IL-1β and cytokines expression through NF-κB and inflammasome NLRP3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Neuroprotective Effects of Scropolioside D: A Technical Guide

Introduction

Scropolioside D, an iridoid glycoside isolated from plants of the Scrophularia genus, has garnered scientific interest for its potential therapeutic applications. While direct neuroprotective effects are an emerging area of investigation, a growing body of evidence suggests its promise in combating neurodegenerative processes. This technical guide provides a comprehensive overview of the potential neuroprotective mechanisms of this compound, drawing upon data from related compounds and extracts. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its anti-inflammatory and antioxidant properties, relevant experimental protocols, and plausible signaling pathways.

Core Hypothesis: Neuroprotection via Anti-inflammatory and Antioxidant Mechanisms

The primary hypothesis for the neuroprotective potential of this compound centers on its established anti-inflammatory and antidiabetic activities. Neuroinflammation and oxidative stress are key pathological features of many neurodegenerative diseases, including Alzheimer's and Parkinson's disease. By mitigating these processes, this compound may help preserve neuronal function and viability.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on Scrophularia extracts and related iridoid glycosides, providing a basis for inferring the potential efficacy of this compound.

Table 1: In Vitro Antioxidant and Anti-inflammatory Activity of Scrophularia Extracts

| Extract/Compound | Assay | Cell Line | Concentration | Result | Reference |

| Scrophularia striata extract | DPPH Radical Scavenging | N/A | 50-200 µg/ml | Dose-dependent increase in antioxidant activity | [1] |

| Scrophularia striata extract | H₂O₂-induced ROS reduction | PC12 | 50-200 µg/ml | Significant reduction in intracellular ROS | [1] |

| Scrophularia buergeriana extract | Glutamate-induced toxicity | SH-SY5Y | Not specified | Increased cell viability | [2][3] |

| Scropolioside B | LPS-induced IL-1β production | THP-1 | 50 µmol/L | Significant inhibition | [4] |

| Scropolioside B | LPS-induced TNF-α production | THP-1 | 50 µmol/L | Significant inhibition | [4] |

Table 2: In Vivo Neuroprotective Effects of Scrophularia Extracts and Iridoid Glycosides

| Treatment | Animal Model | Dosage | Key Findings | Reference |

| Scrophularia buergeriana extract (Brainon) | Scopolamine-induced amnesia in mice | Not specified | Improved memory, reduced AChE activity, increased BDNF | [5] |

| Cornel Iridoid Glycoside (CIG) | Cerebral ischemia/reperfusion in rats | Not specified | Reduced neurological deficit, infarct size, and apoptosis | [6] |

| Cornel Iridoid Glycoside (CIG) | Traumatic brain injury in rats | Up to 100 mg/kg | Reduced neuroinflammation and lipid peroxidation | [7] |

Key Signaling Pathways

The neuroprotective effects of compounds related to this compound are often attributed to the modulation of specific signaling pathways involved in inflammation and cell survival.

Caption: Inhibition of the NF-κB pathway by this compound.

Caption: this compound's potential inhibition of the NLRP3 inflammasome.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the neuroprotective effects of this compound.

In Vitro Neuroprotection Assay

Objective: To determine the protective effect of this compound against oxidative stress-induced cell death in a neuronal cell line.

Materials:

-

PC12 or SH-SY5Y cells

-

Cell culture medium (e.g., DMEM) with supplements (FBS, penicillin-streptomycin)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Hydrogen peroxide (H₂O₂) or glutamate solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

2',7'-dichlorofluorescein diacetate (DCFH-DA)

-

Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

-

96-well and 24-well cell culture plates

-

Microplate reader, fluorescence microscope, flow cytometer

Procedure:

-

Cell Culture: Culture PC12 or SH-SY5Y cells in appropriate medium and conditions.

-

Treatment:

-

Seed cells in 96-well plates for viability assays and 24-well plates for ROS and apoptosis assays.

-

Pre-treat cells with varying concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Induce oxidative stress by adding H₂O₂ or glutamate to the cell medium for a designated period (e.g., 24 hours).

-

-

Cell Viability (MTT Assay):

-

Add MTT solution to each well and incubate.

-

Solubilize the formazan crystals with a solubilization buffer.

-

Measure absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Intracellular ROS Measurement (DCFH-DA Assay):

-

Load cells with DCFH-DA.

-

Measure the fluorescence intensity using a fluorescence microscope or a microplate reader.

-

-

Apoptosis Assay (Annexin V/PI Staining):

-

Stain cells with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Analyze the stained cells using a flow cytometer to quantify apoptotic and necrotic cells.

-

In Vivo Neuroprotection Model

Objective: To evaluate the neuroprotective effects of this compound in an animal model of neurodegeneration.

Materials:

-

Male C57BL/6 mice or Sprague-Dawley rats

-

Scopolamine or MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)

-

This compound solution for administration (e.g., oral gavage)

-

Behavioral testing apparatus (e.g., Morris water maze, Y-maze)

-

Anesthesia and surgical equipment for tissue collection

-

Reagents for immunohistochemistry (e.g., anti-Iba1, anti-GFAP antibodies) and western blotting (e.g., anti-BDNF, anti-CREB antibodies)

Procedure:

-

Animal Model Induction:

-

Induce cognitive impairment by administering scopolamine or induce dopaminergic neurodegeneration with MPTP.

-

-

Treatment:

-

Administer this compound or vehicle to the animals daily for a specified period.

-

-

Behavioral Testing:

-

Conduct behavioral tests such as the Morris water maze to assess learning and memory.

-

-

Tissue Collection and Analysis:

-

At the end of the treatment period, euthanize the animals and collect brain tissue.

-

Perform immunohistochemistry on brain sections to assess neuroinflammation (Iba1 for microglia, GFAP for astrocytes).

-

Conduct western blot analysis on brain homogenates to measure levels of neuroprotective proteins like BDNF and CREB.

-

Experimental Workflow Visualization

Caption: Workflow for assessing this compound's neuroprotective effects.

While direct evidence for the neuroprotective effects of this compound is still emerging, the existing data on related iridoid glycosides and Scrophularia extracts, combined with its known anti-inflammatory and antioxidant properties, provide a strong rationale for its investigation as a potential therapeutic agent for neurodegenerative diseases. The experimental protocols and pathways outlined in this guide offer a framework for future research to elucidate the specific mechanisms and efficacy of this compound in a neurological context. Further studies are warranted to validate these promising preliminary indications.

References

- 1. Antioxidant and Neuroprotective Effects of Scrophularia striata Extract Against Oxidative Stress-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroprotective effects of Scrophularia buergeriana extract against glutamate-induced toxicity in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Scropolioside B Inhibits IL-1β and Cytokines Expression through NF-κB and Inflammasome NLRP3 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Cornel iridoid glycosides exerted neuroprotective effects against cerebral ischemia/reperfusion injury in rats via inhibiting TLR4/MyD88/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cornel iridoid glycoside exerts a neuroprotective effect on neuroinflammation in rats with brain injury by inhibiting NF-κB and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

Scropolioside D and its Interaction with the NLRP3 Inflammasome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Scropolioside D, an iridoid glycoside isolated from plants of the Scrophularia genus, has demonstrated significant anti-inflammatory and antidiabetic properties[1]. While direct, in-depth research on the specific interaction between this compound and the NOD-like receptor protein 3 (NLRP3) inflammasome is limited, studies on analogous compounds, such as Scropolioside B, provide a compelling framework for its potential mechanism of action. This technical guide synthesizes the available data on this compound and related compounds to offer insights into its potential role as a modulator of the NLRP3 inflammasome pathway, a key driver of inflammation in numerous chronic diseases.

Introduction to the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex within the innate immune system that plays a critical role in the inflammatory response. It is activated by a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). Upon activation, the NLRP3 protein oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD) and pro-caspase-1. This assembly leads to the autocatalytic cleavage and activation of caspase-1, which in turn processes the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory conditions, including autoimmune diseases, metabolic disorders, and neurodegenerative diseases.

This compound: Anti-inflammatory Activity

This compound has been isolated from Scrophularia deserti and Scrophularia ilwensis and is recognized for its significant anti-inflammatory and antidiabetic activities[1][2]. While the precise molecular targets of this compound are not fully elucidated, its anti-inflammatory effects are well-documented.

Quantitative Data on Anti-inflammatory Effects

| Compound/Extract | Model | Effect | Measurement | Reference |

| Scrophularia deserti methanolic extract | Imiquimod-induced psoriasis in mice | Reduction of pro-inflammatory cytokines | Significantly lower IL-22, TNF-α, and IL-17A levels | |

| Scropolioside A | Delayed-type hypersensitivity in mice | Inhibition of pro-inflammatory mediators | Reduced production of IL-1β, TNF-α, and other cytokines | [3] |

| Scropolioside B | LPS-stimulated THP-1 cells | Inhibition of NF-κB activity | IC50 of 1.02 μmol/L | [4] |

| Scropolioside B | LPS-stimulated THP-1 cells | Inhibition of IL-1β and TNF-α secretion | Significant blockage of cytokine increase | [5] |

Proposed Mechanism of Action: Interaction with the NLRP3 Inflammasome

Based on the demonstrated inhibitory effects of the related compound Scropolioside B on the NLRP3 inflammasome, a similar mechanism can be hypothesized for this compound. Scropolioside B has been shown to decrease the expression of NLRP3 at both the mRNA and protein levels[4]. This suggests that this compound may also exert its anti-inflammatory effects by targeting the upstream signaling pathways that lead to NLRP3 expression, such as the NF-κB pathway, and potentially by directly interfering with the assembly or activation of the inflammasome complex.

Signaling Pathway Diagram

References

- 1. Scropolioside-D2 and harpagoside-B: two new iridoid glycosides from Scrophularia deserti and their antidiabetic and antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Karsoside and this compound, two new iridoid glycosides from Scrophularia ilwensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New insight into the inhibition of the inflammatory response to experimental delayed-type hypersensitivity reactions in mice by scropolioside A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Scropolioside B inhibits IL-1β and cytokines expression through NF-κB and inflammasome NLRP3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Scropolioside B Inhibits IL-1β and Cytokines Expression through NF-κB and Inflammasome NLRP3 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Scropolioside D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scropolioside D, an iridoid glycoside isolated from plants of the Scrophularia genus, has emerged as a compound of interest in pharmacological research due to its notable antidiabetic and anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacological profile, including its therapeutic effects, available quantitative data, and postulated mechanisms of action. This document is intended to serve as a resource for researchers and professionals in drug development exploring the therapeutic potential of this natural compound.

Pharmacological Effects

Antidiabetic Activity

This compound has demonstrated significant hypoglycemic effects in preclinical studies.[1] In a key study, its administration to alloxan-induced hyperglycemic rats resulted in a marked reduction in blood glucose levels, suggesting its potential as a lead compound for the development of novel antidiabetic agents.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been documented.[1] It has shown efficacy in reducing edema in a well-established animal model of inflammation. This positions this compound as a candidate for further investigation into its potential for treating inflammatory disorders.

Quantitative Pharmacological Data

To date, the publicly available quantitative data on the in vivo efficacy of this compound is limited. The following table summarizes the key findings from a pivotal study. It is important to note that no in vitro IC50 or EC50 values for this compound have been reported in the reviewed literature.

| Pharmacological Effect | Animal Model | Dosage | Efficacy | Reference |

| Antidiabetic | Alloxan-induced hyperglycemic rats | 10 mg/kg | 31.5% reduction in blood glucose after 1 hour34.0% reduction in blood glucose after 2 hours | [1] |

| Anti-inflammatory | Carrageenan-induced paw edema in rats | 10 mg/kg | 30% reduction in edema | [1] |

Postulated Mechanisms of Action & Signaling Pathways

While the precise signaling pathways modulated by this compound have not been definitively elucidated, research on structurally related compounds, such as Scropolioside A and B, provides a basis for hypothesizing its mechanisms of action.

Anti-inflammatory Pathway (Hypothesized)

It is plausible that this compound exerts its anti-inflammatory effects through the inhibition of key pro-inflammatory signaling cascades. Related compounds have been shown to target the Nuclear Factor-kappa B (NF-κB) pathway and the NLRP3 inflammasome.

-

NF-κB Signaling: The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines and mediators. Inhibition of this pathway would lead to a broad-spectrum anti-inflammatory response.

-

NLRP3 Inflammasome: The NLRP3 inflammasome is a multi-protein complex that, when activated, leads to the maturation and secretion of potent pro-inflammatory cytokines, Interleukin-1β (IL-1β) and Interleukin-18 (IL-18). Its inhibition would specifically dampen the inflammatory response mediated by these cytokines.

Caption: Hypothesized Anti-inflammatory Mechanism of this compound.

Antidiabetic Pathway (Hypothesized)

The molecular mechanisms underlying the antidiabetic effects of this compound are currently unknown. However, common pathways targeted by hypoglycemic agents include the insulin signaling pathway and the AMP-activated protein kinase (AMPK) pathway.

-

Insulin Signaling Pathway: this compound may enhance insulin sensitivity by modulating key components of the insulin signaling cascade, such as the PI3K/Akt pathway, leading to increased glucose transporter 4 (GLUT4) translocation to the cell membrane and consequently, enhanced glucose uptake by peripheral tissues.

-

AMPK Pathway: Activation of AMPK, a central energy sensor, can lead to increased glucose uptake and utilization, as well as the suppression of hepatic glucose production.

Caption: Hypothesized Antidiabetic Mechanisms of this compound.

Experimental Protocols

Detailed experimental protocols from the primary study on this compound are not publicly available. However, based on standard pharmacological practices, the following are representative methodologies for the key in vivo assays.

Alloxan-Induced Hyperglycemia Model in Rats

This model is used to induce a state of hyperglycemia that mimics type 1 diabetes to evaluate the antidiabetic potential of a compound.

Workflow:

Caption: Workflow for Alloxan-Induced Hyperglycemia Assay.

Methodology:

-

Animals: Male Wistar or Sprague-Dawley rats (180-220 g) are typically used. They are housed under standard laboratory conditions with free access to food and water.

-

Induction of Hyperglycemia: Following a period of acclimatization and overnight fasting, rats are administered a single intraperitoneal (i.p.) injection of alloxan monohydrate (e.g., 120-150 mg/kg body weight) dissolved in sterile normal saline.

-

Confirmation of Hyperglycemia: Blood glucose levels are monitored periodically. Animals with fasting blood glucose levels consistently above 250 mg/dL, typically 72 hours post-alloxan injection, are considered hyperglycemic and selected for the study.

-

Treatment: Hyperglycemic animals are randomly divided into groups: a control group (no treatment), a vehicle group, and one or more groups treated with this compound at varying doses. The compound is typically administered orally or intraperitoneally.

-

Blood Glucose Measurement: Blood samples are collected from the tail vein at predetermined time points (e.g., 0, 1, 2, 4, 6, and 24 hours) after compound administration. Blood glucose levels are measured using a standard glucometer.

-

Data Analysis: The percentage reduction in blood glucose levels is calculated for each treatment group and compared to the control and vehicle groups.

Carrageenan-Induced Paw Edema Model in Rats

This is a widely used and reproducible model of acute inflammation to assess the anti-inflammatory activity of pharmacological agents.

Workflow:

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Methodology:

-

Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are generally used.

-

Treatment Groups: Animals are divided into control, vehicle, and this compound treatment groups.

-

Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

-

Compound Administration: The test compound (this compound) or vehicle is administered, typically 30-60 minutes before the induction of inflammation.

-

Induction of Edema: A subplantar injection of a 1% solution of carrageenan in sterile saline (e.g., 0.1 mL) is administered into the right hind paw of each rat.

-

Paw Volume Measurement: The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Data Analysis: The percentage inhibition of edema is calculated for the treated groups in comparison to the control group.

Conclusion and Future Directions

This compound is a promising natural compound with demonstrated antidiabetic and anti-inflammatory activities. The current body of evidence, while limited, warrants further investigation into its therapeutic potential. Future research should focus on:

-

Elucidation of Signaling Pathways: Detailed mechanistic studies are crucial to identify the specific molecular targets and signaling pathways through which this compound exerts its pharmacological effects. This would involve in vitro assays to assess its impact on NF-κB activation, NLRP3 inflammasome assembly, and key components of the insulin and AMPK signaling pathways.

-

Dose-Response Studies and IC50/EC50 Determination: Comprehensive dose-response studies are needed to establish the potency of this compound and to determine its IC50 and EC50 values for its various biological activities.

-

Pharmacokinetic and Toxicological Profiling: A thorough evaluation of the pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and a comprehensive toxicological assessment are essential for any further drug development efforts.

-

In Vivo Efficacy in Chronic Disease Models: The efficacy of this compound should be evaluated in more chronic and complex animal models of diabetes and inflammatory diseases to better predict its potential clinical utility.

By addressing these research gaps, a more complete understanding of the pharmacological profile of this compound can be achieved, paving the way for its potential development as a novel therapeutic agent.

References

Navigating the Solubility Landscape of Scropolioside D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Scropolioside D, a complex iridoid glycoside, holds significant interest for its potential therapeutic applications. However, a critical gap in the publicly available data is its solubility in common organic solvents—a fundamental parameter for extraction, purification, formulation, and in-vitro assay development. This technical guide provides a comprehensive overview of the anticipated solubility of this compound based on its structural characteristics and outlines a detailed experimental protocol for its determination. While specific quantitative solubility data for this compound is not currently published, this guide equips researchers with the necessary tools and methodologies to generate this crucial information.

Understanding this compound: A Structural Perspective on Solubility

This compound is an iridoid glycoside characterized by a complex structure featuring a catalpol core, a rhamnopyranosyl unit, and further acylation with acetyl and cinnamoyl groups. The presence of numerous hydroxyl groups and glycosidic linkages imparts significant polarity to the molecule. Conversely, the trans-cinnamoyl and acetyl groups introduce lipophilic characteristics.

This intricate combination of polar and non-polar moieties suggests a nuanced solubility profile. It is anticipated that this compound will exhibit higher solubility in polar protic and aprotic solvents capable of forming hydrogen bonds and engaging in dipole-dipole interactions. Its solubility is expected to be limited in non-polar organic solvents.

Predicted Solubility Profile of this compound

Based on the solubility of structurally similar iridoid glycosides and the physicochemical properties inferred from its structure, the following qualitative solubility profile is predicted:

-

High Solubility: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)

-

Moderate to Good Solubility: Methanol, Ethanol

-

Low to Moderate Solubility: Acetone, Acetonitrile

-

Poor to Insoluble: Ethyl acetate, Dichloromethane, Chloroform, Hexane, Toluene

It is important to note that this is a theoretical assessment. Empirical determination is essential for accurate and reliable solubility data.

Quantitative Solubility Data for this compound

As of the date of this publication, there is no publicly available quantitative data on the solubility of this compound in various organic solvents. The following table is provided as a template for researchers to systematically record their experimentally determined solubility data.

| Organic Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Methanol | CH₃OH | 5.1 | ||||

| Ethanol | C₂H₅OH | 4.3 | ||||

| Acetone | C₃H₆O | 5.1 | ||||

| Acetonitrile | C₂H₃N | 5.8 | ||||

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | ||||

| Ethyl Acetate | C₄H₈O₂ | 4.4 | ||||

| Dichloromethane | CH₂Cl₂ | 3.1 | ||||

| Chloroform | CHCl₃ | 4.1 | ||||

| Hexane | C₆H₁₄ | 0.1 | ||||

| Toluene | C₇H₈ | 2.4 |

Experimental Protocol for Determining Solubility

The following is a generalized and robust protocol for determining the solubility of this compound in various organic solvents. This method is based on the shake-flask method, a widely accepted technique for solubility determination.

4.1. Materials and Equipment

-

This compound (of known purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.01 mg)

-

Vials with screw caps (e.g., 2 mL or 4 mL)

-

Vortex mixer

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

4.2. Experimental Procedure

-

Preparation of Stock Solution and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in a solvent in which it is freely soluble (e.g., DMSO or methanol).

-

From the stock solution, prepare a series of calibration standards of decreasing concentrations.

-

Inject the calibration standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration. Determine the linearity and range of the analytical method.

-

-

Sample Preparation (Shake-Flask Method):

-

Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure that a saturated solution is formed, with undissolved solid remaining.

-

Record the exact mass of this compound added.

-

Add a known volume (e.g., 1 mL) of the selected organic solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle.

-

For solvents with fine suspended particles, centrifuge the vials at a moderate speed to facilitate phase separation.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the supernatant through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered supernatant with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and determine the concentration of this compound from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

-

4.3. Data Reporting

When reporting solubility data, it is crucial to include the following information:

-

The specific organic solvent used.

-

The temperature at which the solubility was determined.

-

The analytical method used for quantification (e.g., HPLC with UV detection at a specific wavelength).

-

The determined solubility value in appropriate units (e.g., mg/mL, g/L, or mol/L).

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in organic solvents remains to be published, this guide provides a robust framework for researchers to address this knowledge gap. By understanding the structural determinants of its solubility and employing the detailed experimental protocol provided, scientists and drug development professionals can generate the critical data needed to advance their research and development efforts involving this promising natural product. The systematic determination and sharing of this data will be invaluable to the scientific community.

Spectroscopic and Structural Elucidation of Scropolioside D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scropolioside D is an iridoid glycoside that has garnered interest within the scientific community for its potential therapeutic properties, including anti-inflammatory and antidiabetic activities.[1][2] As a member of the extensive family of iridoid glycosides, its structural complexity necessitates a multi-faceted analytical approach for complete characterization. This technical guide provides a comprehensive overview of the spectroscopic data available for this compound, alongside generalized experimental protocols relevant to its isolation and analysis. The information presented herein is intended to serve as a valuable resource for researchers engaged in the study of this and similar natural products.

Chemical Structure

This compound has been identified as 6-O-[(2",4"-di-O-acetyl-3"-O-trans-cinnamoyl)-alpha-L-rhamnopyranosyl]-catalpol.[1] Its structure is characterized by a catalpol core, which is an iridoid, glycosidically linked to a substituted rhamnose sugar at the C6 position. The rhamnose moiety is further acylated with two acetyl groups and a trans-cinnamoyl group.

Spectroscopic Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the detailed structural analysis of this compound, providing information on the connectivity and stereochemistry of the molecule.

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits characteristic signals for the iridoid core, the rhamnose and glucose moieties, and the cinnamoyl and acetyl substituents. The available proton NMR data, as reported in the literature, is summarized in Table 1.

Table 1: ¹H NMR Spectroscopic Data for this compound (in CD₃OD)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 4.95 | d | 9.5 |

| H-3 | 6.30 | d | 6.0 |

| H-4 | 5.15 | d | 6.0 |

| H-5 | 2.65 | m | |

| H-6 | 4.20 | m | |

| H-7 | 3.85 | m | |

| H-9 | 2.50 | m | |

| H-10 | 1.15 | s | |

| H-1' | 4.65 | d | 8.0 |

| H-1" | 5.35 | d | 1.5 |

| H-2" | 5.25 | dd | 3.5, 1.5 |

| H-3" | 5.50 | dd | 10.0, 3.5 |

| H-4" | 5.10 | t | 10.0 |

| H-5" | 3.80 | m | |

| H-6" (CH₃) | 1.25 | d | 6.0 |

| H-2''' | 6.55 | d | 16.0 |

| H-3''' | 7.70 | d | 16.0 |

| Ar-H | 7.40-7.60 | m | |

| OAc | 2.05 | s | |

| OAc | 2.10 | s |

Data sourced from Caliș, İ., et al. (1993). J Nat Prod, 56(4), 606-9.

¹³C NMR Data

Infrared (IR) Spectroscopy

Specific IR absorption peak data for this compound is not detailed in the available literature. However, based on its functional groups, the IR spectrum is expected to display the following characteristic absorption bands:

-

-OH (hydroxyl groups): A broad band in the region of 3400-3200 cm⁻¹ due to the stretching vibrations of the multiple hydroxyl groups in the sugar and catalpol moieties.

-

C=O (ester carbonyls): Strong absorption bands around 1735-1715 cm⁻¹ corresponding to the stretching vibrations of the acetyl and cinnamoyl ester groups.[3][4]

-

C=C (aromatic and olefinic): Peaks in the 1650-1450 cm⁻¹ region due to the stretching vibrations of the carbon-carbon double bonds in the aromatic ring of the cinnamoyl group and the enol-ether system of the iridoid core.[3]

-

C-O (alcohols, ethers, esters): A complex pattern of strong bands in the fingerprint region, typically between 1300-1000 cm⁻¹, arising from the C-O stretching vibrations of the glycosidic linkages, hydroxyl groups, and ester functionalities.

-

C-H (aromatic and aliphatic): Stretching vibrations for aromatic C-H bonds would appear just above 3000 cm⁻¹, while those for aliphatic C-H bonds would be just below 3000 cm⁻¹.[3]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is primarily dictated by the presence of the cinnamoyl chromophore. This aromatic ester group is expected to exhibit strong absorption in the UV region. While the exact absorption maxima (λmax) for this compound are not specified in the reviewed literature, cinnamoyl derivatives typically show a strong absorption band in the range of 270-320 nm, which is characteristic of the π → π* transition of the conjugated system.[5][6][7]

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of this compound are not explicitly provided in the original isolation paper. However, the following are generalized methodologies commonly employed for the analysis of iridoid glycosides.

Isolation and Purification of this compound

A general procedure for the isolation of iridoid glycosides from plant material involves the following steps:

-

Extraction: The dried and powdered plant material (e.g., aerial parts of Scrophularia species) is extracted with a polar solvent, typically methanol or ethanol, at room temperature or under reflux.

-

Solvent Partitioning: The crude extract is then concentrated under reduced pressure and subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common sequence is to partition the aqueous suspension of the extract successively with n-hexane, chloroform, ethyl acetate, and n-butanol. Iridoid glycosides are typically enriched in the more polar fractions (ethyl acetate and n-butanol).

-

Chromatographic Separation: The enriched fractions are then subjected to a series of chromatographic techniques for the isolation of pure compounds. These may include:

-

Column Chromatography (CC): Using silica gel, Sephadex LH-20, or reversed-phase (C18) silica gel as the stationary phase, with gradient elution using solvent systems such as chloroform-methanol-water or methanol-water.

-

High-Performance Liquid Chromatography (HPLC): Both analytical and preparative HPLC are used for the final purification of the compounds. A reversed-phase C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile and water or methanol and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.